molecular formula C16H12ClNOS2 B2373454 N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide CAS No. 2380008-62-6

N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide

Cat. No.: B2373454
CAS No.: 2380008-62-6
M. Wt: 333.85
InChI Key: TYYMYZXJYSXDAK-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide is a synthetic organic compound characterized by the presence of a chloro-substituted benzamide group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(thiophen-2-ylmethyl)benzamide
  • 3-Chloro-N-(4-methylthiophen-2-yl)methylbenzamide
  • 3-Chloro-N-(4-ethylthiophen-2-yl)methylbenzamide

Uniqueness

N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide is unique due to the presence of two thiophene rings, which may enhance its electronic properties and biological activity compared to similar compounds with only one thiophene ring. This structural feature can lead to distinct reactivity and interaction profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS2/c17-14-3-1-2-11(6-14)16(19)18-8-15-7-13(10-21-15)12-4-5-20-9-12/h1-7,9-10H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMYZXJYSXDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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